molecular formula C24H21N3OS B11204866 3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11204866
M. Wt: 399.5 g/mol
InChI Key: JTNFMVMSERXWPK-UHFFFAOYSA-N
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Description

3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-e]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and carboxylic acid derivatives under specific conditions . For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

IUPAC Name

6-amino-8-(4-methylphenyl)-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H21N3OS/c1-14-10-12-15(13-11-14)19-17-8-5-9-18(17)27-24-20(19)21(25)22(29-24)23(28)26-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,25H2,1H3,(H,26,28)

InChI Key

JTNFMVMSERXWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N

Origin of Product

United States

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